ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazine-1-carboxylate

Description

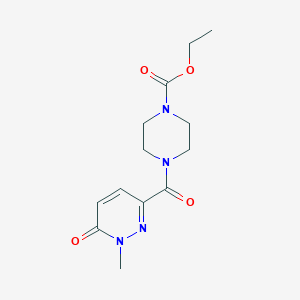

Ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring linked via a carbonyl group to a pyridazine moiety. The pyridazine core is substituted with a methyl group at position 1 and an oxo group at position 6, while the piperazine nitrogen is functionalized with an ethyl carboxylate ester. The compound’s synthesis likely involves coupling a pyridazine-3-carbonyl chloride with a piperazine derivative, followed by esterification .

Properties

IUPAC Name |

ethyl 4-(1-methyl-6-oxopyridazine-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-3-21-13(20)17-8-6-16(7-9-17)12(19)10-4-5-11(18)15(2)14-10/h4-5H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFZRPDVIBLDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of “ethyl 4-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperazine-1-carboxylate” are currently unknown. This compound is a derivative of dihydropyridine, a class of compounds known to interact with various biological targets, including calcium channels. .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

(a) Pyridazine-Piperidine/Piperazine Derivatives

- Compound 2 from Ismail et al. (): (E)-6-Oxo-1-aryl-4-(2-N-piperidinyl)vinyl-1,6-dihydropyridazine-5-carbonitrile

- Key Differences :

- Replaces the piperazine-ethyl carboxylate with a piperidinyl-vinyl group.

- The pyridazine core retains the 6-oxo group but introduces a nitrile at position 3.

(b) Fused Pyridazine Systems

- Compound 11 (Ismail et al.): N-Aminopyrido[3,4-d]pyridazine Key Differences:

- Features a fused pyrido[3,4-d]pyridazine system instead of a monocyclic pyridazine.

- Lacks the piperazine-carboxylate substituent, replacing it with an amino group. Implications: The fused ring system enhances planar rigidity, which could improve stacking interactions in crystallographic packing but reduce solubility compared to the target compound .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

The 6-oxo group and piperazine N-H in the target compound participate in hydrogen-bonding networks, as described by Bernstein et al. (). These interactions likely stabilize crystal lattices, similar to patterns observed in related pyridazine derivatives. In contrast, compounds with non-polar substituents (e.g., chloroaryl groups) exhibit weaker intermolecular forces, leading to lower melting points .

Hypothetical Data Table: Key Properties of Analogues

Research Findings and Implications

- Solubility : The ethyl carboxylate enhances aqueous solubility compared to aryl or nitrile-substituted analogues, critical for bioavailability .

- Target Binding : The 6-oxo group’s hydrogen-bonding capability may improve affinity for enzymatic active sites, as seen in kinase inhibitors .

- Crystallography : Structural validation via SHELX () and ORTEP () ensures accuracy in conformational analysis, aiding drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.